Zirconium(IV) tert-butoxide
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Overview
Description
Zirconium(IV) tert-butoxide: is an organometallic compound with the chemical formula Zr(OC(CH₃)₃)₄. It is a colorless liquid that is highly reactive and sensitive to moisture. This compound is widely used as a precursor in the synthesis of various zirconium-containing materials, including thin films and nanocrystals. Its high reactivity and volatility make it a valuable reagent in both academic and industrial settings .
Mechanism of Action
Biochemical Pathways
- ZTB’s primary pathway involves hydrolysis reactions. It reacts with water (or other hydroxyl-containing species) to form zirconium oxide gels. Controlled thermal treatment converts these gels into well-defined nanocrystals with precise crystalline structures. Researchers optimize reaction conditions (temperature, solvent, etc.) to achieve desired film properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium(IV) tert-butoxide can be synthesized through the reaction of zirconium tetrachloride with potassium tert-butoxide in an inert atmosphere. The reaction typically involves dissolving potassium tert-butoxide in a non-polar solvent like hexane and then adding zirconium tetrachloride. The reaction mixture is stirred at a controlled temperature, usually between 20°C to 60°C, for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high purity and yield. Industrial production also emphasizes the use of high-purity reagents and solvents to minimize impurities that could affect the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Zirconium(IV) tert-butoxide undergoes various types of chemical reactions, including:
Oxidation: It can react with oxidizing agents to form zirconium oxides.
Hydrolysis: In the presence of moisture, it hydrolyzes to form zirconium dioxide and tert-butanol.
Substitution: It can undergo ligand exchange reactions with other alkoxides or halides.
Common Reagents and Conditions:
Oxidizing Agents: Tert-butyl hydroperoxide is commonly used for oxidation reactions.
Moisture: Hydrolysis reactions occur readily in the presence of water or atmospheric moisture.
Ligand Exchange: Reactions with other alkoxides or halides are typically carried out in non-polar solvents under an inert atmosphere.
Major Products:
Zirconium Dioxide (ZrO₂): Formed through hydrolysis or oxidation.
Tert-Butanol (C₄H₁₀O): A byproduct of hydrolysis reactions.
Scientific Research Applications
Chemistry: Zirconium(IV) tert-butoxide is used as a precursor for the synthesis of zirconium-containing nanocrystals and thin films. It is also employed in the preparation of heterometallic alkoxides and as a catalyst in various organic reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, this compound is used in the synthesis of materials that have potential biomedical applications, such as zirconia coatings for implants .
Industry: In industrial applications, this compound is used in the deposition of zirconium oxide thin films through techniques like atomic layer deposition and chemical vapor deposition. These films are used in electronics, optics, and protective coatings .
Comparison with Similar Compounds
Zirconium(IV) isopropoxide: Similar in reactivity but has different solubility and volatility properties.
Hafnium(IV) tert-butoxide: Similar in structure and reactivity but contains hafnium instead of zirconium.
Titanium(IV) tert-butoxide: Similar in reactivity but contains titanium instead of zirconium
Uniqueness: Zirconium(IV) tert-butoxide is unique due to its high reactivity and ability to form high-purity zirconium dioxide. Its volatility and sensitivity to moisture make it particularly useful in applications requiring precise control over reaction conditions and product purity .
Properties
CAS No. |
2081-12-1 |
---|---|
Molecular Formula |
C16H40O4Zr |
Molecular Weight |
387.71 g/mol |
IUPAC Name |
2-methylpropan-2-ol;zirconium |
InChI |
InChI=1S/4C4H10O.Zr/c4*1-4(2,3)5;/h4*5H,1-3H3; |
InChI Key |
WRMYASGYMABHCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr] |
Canonical SMILES |
CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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